2,4-Difluorocinnamyl bromide 2,4-Difluorocinnamyl bromide
Brand Name: Vulcanchem
CAS No.: 886498-36-8
VCID: VC7925279
InChI: InChI=1S/C9H7BrF2/c10-5-1-2-7-3-4-8(11)6-9(7)12/h1-4,6H,5H2/b2-1+
SMILES: C1=CC(=C(C=C1F)F)C=CCBr
Molecular Formula: C9H7BrF2
Molecular Weight: 233.05 g/mol

2,4-Difluorocinnamyl bromide

CAS No.: 886498-36-8

Cat. No.: VC7925279

Molecular Formula: C9H7BrF2

Molecular Weight: 233.05 g/mol

* For research use only. Not for human or veterinary use.

2,4-Difluorocinnamyl bromide - 886498-36-8

Specification

CAS No. 886498-36-8
Molecular Formula C9H7BrF2
Molecular Weight 233.05 g/mol
IUPAC Name 1-[(E)-3-bromoprop-1-enyl]-2,4-difluorobenzene
Standard InChI InChI=1S/C9H7BrF2/c10-5-1-2-7-3-4-8(11)6-9(7)12/h1-4,6H,5H2/b2-1+
Standard InChI Key FRLMGNPURKJXFV-OWOJBTEDSA-N
Isomeric SMILES C1=CC(=C(C=C1F)F)/C=C/CBr
SMILES C1=CC(=C(C=C1F)F)C=CCBr
Canonical SMILES C1=CC(=C(C=C1F)F)C=CCBr

Introduction

Chemical Structure and Nomenclature

2,4-Difluorocinnamyl bromide (C₉H₇BrF₂) features a benzene ring with fluorine substituents at the 2- and 4-positions and a brominated propenyl side chain. The (E)-stereochemistry of the cinnamyl group is confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data .

Structural Features:

  • Molecular Formula: C₉H₇BrF₂

  • Molar Mass: 233.05 g/mol

  • IUPAC Name: 1-[(E)-3-bromoprop-1-en-1-yl]-2,4-difluorobenzene

  • CAS Registry: 886498-36-8

The compound’s planar structure facilitates π-π interactions in biological targets, enhancing binding affinity in enzyme inhibition .

Synthesis Methods

Halogenation of Cinnamyl Alcohols

A common route involves bromination of 2,4-difluorocinnamyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). This method achieves yields of 70–85% under reflux conditions .

Example Protocol:

  • Substrate: 2,4-Difluorocinnamyl alcohol (1.0 equiv)

  • Reagent: 48% HBr in acetic acid (2.5 equiv)

  • Conditions: Reflux at 110°C for 6 hours

  • Workup: Extraction with dichloromethane, drying (Na₂SO₄), and vacuum distillation .

Coupling Reactions

The Mitsunobu reaction between 2,4-difluorobenzaldehyde and propargyl bromide, followed by stereoselective reduction, provides the (E)-isomer in 65% yield .

Key Steps:

  • Mitsunobu Coupling: DIAD (diisopropyl azodicarboxylate) and PPh₃ mediate the reaction.

  • Stereochemical Control: Pd/C-catalyzed hydrogenation ensures >95% (E)-selectivity .

Industrial-Scale Production

Patent CN1944361A outlines a solvent-free bromination of m-difluorobenzene with liquid bromine and iron catalyst, yielding 2,4-difluorobromobenzene precursors. Unreacted substrates are recycled, achieving 98.6% efficiency and >99% purity .

Physicochemical Properties

PropertyValueSource
Boiling Point170°C at 753 mmHg
Density1.268 g/mL at 25°C
Refractive Index1.506 (20°C)
Flash Point145°F (62.8°C)
SolubilityInsoluble in water; miscible with organic solvents (e.g., DCM, THF)

The compound’s low water solubility (1–5 g/100 mL at 20°C) necessitates organic solvents for reactions .

Applications in Pharmaceutical Synthesis

MAO-B Inhibitors

2,4-Difluorocinnamyl bromide is a precursor to fluorinated cinnamylpiperazines, which exhibit MAO-B inhibition (IC₅₀: 2.44–2.80 µM vs. 19.75 µM for l-Deprenyl). Molecular docking reveals fluorine-mediated interactions with MAO-B’s hydrophobic cavity (e.g., π-σ bonds with ILE199) .

Representative Compound:

  • Compound 17: 3-(2-Fluoropyridyl)-2-fluorophenyl derivative (IC₅₀: 2.44 µM) .

TLR4 Antagonists

In TLR4 inhibition, brominated cinnamyl derivatives disrupt TLR4–MyD88 protein interactions, suppressing NF-κB signaling. Compound 5e reduces nitric oxide production in macrophages (IC₅₀: 6.4 µM) .

Antifungal Agents

The compound is utilized in synthesizing fluconazole intermediates, such as 2,4-difluorobromobenzene, which inhibit fungal cytochrome P450 enzymes .

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